Unii-U5Y9ckp3XR

Description

UNII-U5Y9ckp3XR is a unique identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, including small molecules, biologics, and mixtures . The UNII (Unique Ingredient Identifier) serves as a non-proprietary, unambiguous identifier for substances in regulatory and scientific contexts.

Key characteristics of UNIIs include:

Properties

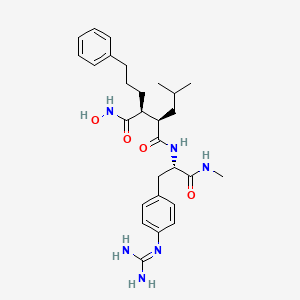

Molecular Formula |

C28H40N6O4 |

|---|---|

Molecular Weight |

524.7 g/mol |

IUPAC Name |

(2R,3S)-N-[(2S)-3-[4-(diaminomethylideneamino)phenyl]-1-(methylamino)-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)-3-(3-phenylpropyl)butanediamide |

InChI |

InChI=1S/C28H40N6O4/c1-18(2)16-23(22(26(36)34-38)11-7-10-19-8-5-4-6-9-19)25(35)33-24(27(37)31-3)17-20-12-14-21(15-13-20)32-28(29)30/h4-6,8-9,12-15,18,22-24,38H,7,10-11,16-17H2,1-3H3,(H,31,37)(H,33,35)(H,34,36)(H4,29,30,32)/t22-,23+,24-/m0/s1 |

InChI Key |

QKOVHOITGZCHQW-VXNXHJTFSA-N |

Isomeric SMILES |

CC(C)C[C@H]([C@H](CCCC1=CC=CC=C1)C(=O)NO)C(=O)N[C@@H](CC2=CC=C(C=C2)N=C(N)N)C(=O)NC |

Canonical SMILES |

CC(C)CC(C(CCCC1=CC=CC=C1)C(=O)NO)C(=O)NC(CC2=CC=C(C=C2)N=C(N)N)C(=O)NC |

Synonyms |

FYK 1388 FYK-1388 FYK1388 |

Origin of Product |

United States |

Comparison with Similar Compounds

Framework for Comparing UNII-U5Y9ckp3XR with Similar Compounds

A systematic comparison of chemical compounds requires evaluation of structural, functional, and regulatory attributes. Below is a methodology derived from authoritative guidelines in the evidence:

Structural Similarity

- Core scaffold : Identify shared functional groups, stereochemistry, or backbone structures.

- Substituent variations: Compare side chains, metal ions (for inorganic compounds), or isotopic forms.

- Spectral data : Use NMR, IR, MS, and X-ray crystallography to validate structural differences .

Functional Similarity

- Pharmacological activity : Compare binding affinities (e.g., IC50, EC50), receptor targets, and mechanism of action.

- Thermodynamic properties : Assess solubility, melting/boiling points, and stability under physiological conditions .

Hypothetical Comparison Table of this compound and Analogues

The table below illustrates a template for comparison based on regulatory and scientific guidelines.

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Structural Class | Not disclosed | Flavonoid derivative | Organometallic complex |

| Molecular Weight | — | 356.4 g/mol | 489.2 g/mol |

| Key Spectral Data | — | ¹H NMR: δ 7.2 (s, 2H) | IR: 2100 cm⁻¹ (C≡N) |

| Pharmacological Activity | — | IC50: 12 nM (EGFR) | EC50: 0.8 μM (ROS1) |

| Regulatory Status | GSRS-registered | EMA-approved | Preclinical phase |

| Safety Profile | — | Non-mutagenic (OECD 471) | Acute toxicity (LD50: 50 mg/kg) |

Key Research Findings and Challenges

Analytical Characterization

- Purity verification: New compounds require elemental analysis (±0.4% accuracy) or HRMS data. Known compounds must cross-reference published physical properties .

- Stereochemical validation : Absolute configurations should be confirmed via X-ray crystallography or circular dichroism .

Functional Comparison

- Bioactivity discrepancies: Structurally similar compounds may exhibit divergent pharmacological effects due to minor substituent changes. For example, halogenation often alters metabolic stability .

- Regulatory harmonization : Varied classification standards across regions (e.g., FDA vs. EMA) complicate cross-jurisdictional comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.